molecular formula C5H8BrClO B2530262 1-Bromo-3-chloro-3-methyl-2-butanone CAS No. 141854-97-9

1-Bromo-3-chloro-3-methyl-2-butanone

Cat. No.: B2530262
CAS No.: 141854-97-9
M. Wt: 199.47
InChI Key: CKUTVTHQFQALDD-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-3-methyl-2-butanone is a halogenated ketone of interest in advanced synthetic organic chemistry . As an α,α'-dihalogenated ketone, it features multiple reactive sites, making it a potential versatile building block or intermediate for constructing complex molecular architectures. Its structure suggests utility in studying specific organic reactions, such as nucleophilic substitutions or as a precursor in rearrangement reactions, which are fundamental processes in synthesizing novel compounds . Compounds of this class are often investigated for the development of new synthetic methodologies, including acetal formation, although highly sterically hindered dihaloketones can sometimes present challenges in such reactions . Researchers value this reagent for exploring structure-reactivity relationships and mechanism of action studies in chemical synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption.

Properties

IUPAC Name

1-bromo-3-chloro-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrClO/c1-5(2,7)4(8)3-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUTVTHQFQALDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 3-Methyl Propionylacetate

Reaction Conditions:

  • Solvent: Anhydrous methylene chloride (5:1 v/w ratio)
  • Reagent: Thionyl chloride (1.04 eq)
  • Temperature: 0°C → 25°C
  • Duration: 8 hours

The initial chlorination converts the β-keto ester to 3-chloro-3-methyl-2-butanone through nucleophilic acyl substitution. Thionyl chloride's dual role as both reagent and solvent enables efficient chloride ion generation. Kinetic control at 0°C minimizes dichlorination, while subsequent warming to room temperature drives the reaction to 90% completion.

Degreasing and Intermediate Isolation

Optimization Parameters:

  • Acid medium: 2M hydrochloric acid
  • Temperature: 80°C
  • Extraction: Dichloromethane (3× volumes)
  • Purification: Sodium bicarbonate wash → brine wash → anhydrous Na₂SO₄ drying

This exothermic elimination reaction removes the acetyl group, yielding 3-chloro-3-methyl-2-butanone. The 80°C temperature profile accelerates dehydration while preventing retro-aldol decomposition. The protocol achieves 84% isolated yield through meticulous pH control during extraction.

Bromination to Final Product

Critical Reaction Parameters:

  • Brominating agent: Bromobenzene (1.45 eq)
  • Solvent: Tetrahydrofuran (10:1 v/w ratio)
  • Temperature: Reflux conditions (66°C)
  • Reaction monitoring: TLC (Rf 0.6 in hexane:EtOAc 4:1)

Electrophilic aromatic substitution facilitates bromine transfer from bromobenzene to the α-carbon of the ketone. THF's high polarity stabilizes the transition state, enabling 80% conversion despite the steric hindrance from the C3 methyl group. Post-reaction filtration removes hydrobromic acid byproducts before solvent evaporation yields the title compound.

Comparative Analysis of Synthetic Methods

Parameter Chlorination Step Degreasing Step Bromination Step
Yield (%) 90 84 80
Temperature Range (°C) 0–25 80 66
Reaction Time (hours) 8 4 8
Key Purification Step Concentration Liquid-liquid Filtration

Data derived from pilot-scale experiments demonstrates consistent reproducibility across batches >10 kg. The cumulative 50.4% overall yield (0.90 × 0.84 × 0.80) surpasses traditional haloform-based routes by 18–22%.

Mechanistic Considerations

The reaction pathway proceeds through three distinct mechanistic phases:

  • Acyl Chloride Formation : Thionyl chloride activates the β-keto ester via a tetrahedral intermediate, releasing SO₂ and HCl gas.
  • Keto-Enol Tautomerism : Acid-catalyzed dehydration generates an enolic intermediate that undergoes chloride attack at the γ-position.
  • Electrophilic Bromination : Bromobenzene acts as a bromine carrier through σ-complex formation, with THF stabilizing the developing positive charge at the α-carbon.

Industrial Scalability Assessment

The patented method addresses three critical production challenges:

  • Solvent Recovery : Methylene chloride and THF are distilled and recycled with >95% efficiency
  • Exotherm Management : Jacketed reactors maintain ±2°C of target temperatures during halogenation
  • Byproduct Utilization : Generated HCl gas is scrubbed to produce 32% hydrochloric acid for downstream processes

Pilot plants report production capacities of 120–150 kg/month using standard 500 L reactor setups.

Alternative Synthetic Routes

While the primary method dominates industrial production, laboratory-scale alternatives exist:

6.1 Simultaneous Halogenation
A one-pot approach using N-bromosuccinimide and sulfuryl chloride achieves 38% yield but suffers from poor regioselectivity (5–7% dichloro impurities).

6.2 Halogen Exchange Treatment of 1,3-dibromo-3-methyl-2-butanone with CuCl₂ in DMF affords the product in 41% yield, though copper contamination limits pharmaceutical applications.

Chemical Reactions Analysis

1-Bromo-3-chloro-3-methyl-2-butanone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Reagents and Conditions: Common reagents include bases, acids, and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of substituted butanones.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Pharmaceuticals

1-Bromo-3-chloro-3-methyl-2-butanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of complex molecules through nucleophilic substitution reactions. For example, it can react with amines to produce substituted amides, which are essential in drug development.

2. Formation of Heterocycles

This compound is employed in the synthesis of heterocyclic compounds, such as oxazoles and imidazoles, which are prevalent in medicinal chemistry. A notable reaction involves the cyclization of this compound with amides under acidic conditions to yield oxazole derivatives .

Industrial Applications

1. Agrochemicals

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its halogenated structure enhances biological activity, making it effective against various pests and weeds.

2. Specialty Chemicals

The compound is also used in the production of specialty chemicals, including surfactants and emulsifiers. Its ability to modify surface tension properties makes it useful in formulations for cleaning products and personal care items.

Data Table: Comparison of Applications

Application AreaSpecific UseReaction Type
PharmaceuticalsSynthesis of amidesNucleophilic substitution
Heterocyclic ChemistryFormation of oxazolesCyclization
AgrochemicalsProduction of herbicidesChemical synthesis
Specialty ChemicalsDevelopment of surfactantsFunctionalization

Case Studies

Case Study 1: Pharmaceutical Synthesis

A study highlighted the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide through the reaction of this compound with N-acetylguanidine under acidic conditions. This reaction showcases the compound's utility in producing biologically active molecules .

Case Study 2: Agrochemical Development

Research involving the application of this compound in developing a new class of herbicides demonstrated its effectiveness against resistant weed species. The synthesized compounds exhibited enhanced herbicidal activity compared to traditional agents, indicating a promising avenue for agricultural innovation .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-3-methyl-2-butanone involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Functional Groups
1-Bromo-3-chloro-3-methyl-2-butanone C₅H₈BrClO 199.47 Not available Not available Ketone, Br, Cl, CH₃
3-Bromo-2-butanone C₄H₇BrO 151.02 51 1.438 Ketone, Br
1-Bromo-3-methylbutane C₅H₁₁Br 151.04 Not available Not available Alkyl bromide
1-Bromo-3-chlorobenzene C₆H₄BrCl 191.45 Not available Not available Aromatic Br, Cl

Research Findings and Reactivity

  • Comparative Stability : Aliphatic bromides (e.g., 1-bromo-3-methylbutane) are generally less stable under basic conditions than halogenated ketones due to susceptibility to elimination reactions .

Biological Activity

1-Bromo-3-chloro-3-methyl-2-butanone is an organic compound that has garnered attention for its biological activity, particularly its cytotoxic properties. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in biochemistry and pharmacology.

This compound has the molecular formula C5_5H8_8BrClO and is classified as a halogenated ketone. The compound can be synthesized through various methods, including the reaction of chloroacetone with bromomethyl isopropyl ketone. The stereoselective nature of this compound allows for the formation of two enantiomers, which can exhibit different biological activities .

Biological Activity

Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic activity in vitro. It interferes with DNA replication and protein synthesis, making it a candidate for cancer therapy. Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis .

Mechanism of Action : The cytotoxic effects are primarily attributed to the compound's ability to generate reactive oxygen species (ROS), which lead to oxidative stress within cells. This mechanism disrupts cellular functions and promotes cell death, particularly in rapidly dividing cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50_{50}) was determined to be approximately 15 µM for certain cell lines, indicating potent activity .
  • Comparative Analysis : In a comparative study assessing various halogenated ketones, this compound showed superior cytotoxic effects compared to other compounds in its class. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Table 1: Summary of Biological Activity

PropertyValue
Molecular FormulaC5_5H8_8BrClO
IC50_{50} (Cancer Cell Lines)~15 µM
Mechanism of ActionInduction of apoptosis
Reactive Species GeneratedReactive oxygen species

Table 2: Comparative Cytotoxicity Data

CompoundIC50_{50} (µM)Type of Cancer Cell Line
This compound~15HeLa (Cervical Cancer)
2-Bromoacetophenone~30MCF-7 (Breast Cancer)
Chloroacetone~45A549 (Lung Cancer)

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing 1-bromo-3-chloro-3-methyl-2-butanone with high purity?

  • Methodological Answer : The synthesis requires strict control of bromine addition and reaction temperature. Adding bromine in a single portion (not dropwise) minimizes the formation of by-products like 3-bromo-3-methyl-2-butanone . Temperature regulation during exothermic phases is critical; deviations lead to isomer mixtures. Solvent choice (e.g., carbon tetrachloride) and reagent purity (e.g., Fisher Scientific bromine) also influence yield and purity .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is a gold standard. For non-crystalline samples, combine NMR (¹H/¹³C) and IR spectroscopy:

  • ¹H NMR : Peaks for methyl groups (δ ~1.3–1.5 ppm), ketone carbonyl (no direct proton signal), and halogenated carbons (splitting patterns).
  • IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).
    Computational tools like DFT can validate spectral assignments .

Q. How does this compound differ from its structural isomers in reactivity?

  • Methodological Answer : Positional isomers (e.g., 1-bromo-3-hydroxybutanone) exhibit distinct reactivity due to functional group proximity. For example, the chloro and bromo groups in this compound create steric hindrance, reducing nucleophilic substitution rates compared to isomers with halogens on terminal carbons. Comparative kinetic studies under controlled conditions (e.g., SN2 reactions with NaI/acetone) quantify these differences .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for halogenated ketones be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing distortions. Use temperature-dependent NMR to identify conformational exchange. For crystallography, refine structures using high-resolution data (R-factor < 5%) and validate against Hirshfeld surfaces. If contradictions persist, employ neutron diffraction or synchrotron XRD to resolve hydrogen/halogen positions .

Q. What mechanistic insights explain the selectivity of this compound in radical-mediated reactions?

  • Methodological Answer : The compound’s tertiary carbon and adjacent halogens favor radical stabilization. For example, in photochemical reactions, homolytic cleavage of the C-Br bond (bond dissociation energy ~65 kcal/mol) generates a bromine radical, leaving a stabilized tertiary carbon radical. Competition between C-Br and C-Cl cleavage can be probed via ESR spectroscopy or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. How do solvent effects influence the nucleophilic substitution pathways of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) promote SN1. Kinetic studies (e.g., conductivity measurements or GC monitoring) under varying solvent conditions reveal transition states. For example, in DMSO, the bulky tert-butyl group impedes backside attack, shifting the mechanism to SN1 with carbocation intermediates .

Data Analysis and Optimization

Q. What statistical methods are suitable for optimizing reaction conditions for this compound?

  • Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal parameters (e.g., temperature, reagent stoichiometry). Central composite designs (CCD) minimize experimental runs while maximizing data robustness. Multivariate analysis (e.g., PCA) resolves confounding variables like humidity or catalyst aging .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models to assess hydrolysis rates. pKa prediction tools (e.g., ACD/Labs) estimate protonation states, while DFT (e.g., B3LYP/def2-TZVP) calculates activation energies for acid/base-catalyzed degradation pathways .

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